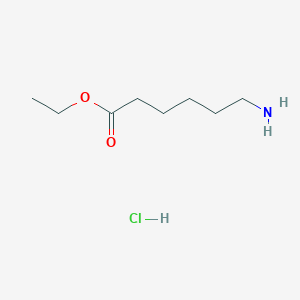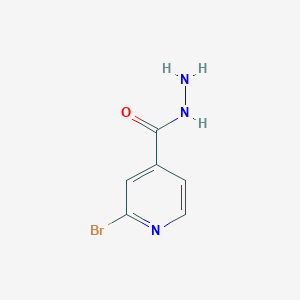
Benzhydryl isothiocyanate
Vue d'ensemble
Description
Synthesis Analysis
Isothiocyanates are known for their highly reactive -N=C=S group, which can undergo nucleophilic additions to form various derivatives. A common method to quantify isothiocyanates involves cyclocondensation reactions with 1,2-benzenedithiol, indicating a potential pathway for synthesizing related compounds (Zhang et al., 1996). Additionally, electrochemical methods have been developed for benzylic isothiocyanation, providing a selective and oxidant-free synthesis approach for isothiocyanate derivatives (Zhang et al., 2022).
Molecular Structure Analysis
The molecular structure of isothiocyanates features a central carbon atom connected to a nitrogen and a sulfur atom, forming a linear triatomic group. This structure is crucial for their reactivity and the formation of cyclic thiocarbonyl products. The electronic and structural properties of isothiocyanates have been explored through various analytical methods, including UV spectroscopy and HPLC (Zhang et al., 1996).
Chemical Reactions and Properties
Isothiocyanates react with amino groups and sulfhydryl side chains to form thiourea and dithiocarbamate derivatives, affecting the solubility and reactivity of the resulting compounds. These reactions have been studied in the context of proteins and peptides, demonstrating the functional versatility of isothiocyanates (Rawel et al., 1995).
Physical Properties Analysis
The physical properties of benzhydryl and isothiocyanate derivatives, such as solubility, volatility, and stability, are significantly influenced by their molecular structure and substituents. For instance, the highly electrophilic nature of the -N=C=S group in isothiocyanates makes them volatile and reactive, while modifications like those seen in benzhydryl compounds can enhance their solubility and stability in various solvents (Zhang et al., 1996).
Chemical Properties Analysis
The chemical properties of benzhydryl isothiocyanate derivatives include their reactivity towards nucleophiles, ability to undergo cycloaddition reactions, and potential for forming stable cyclic thiocarbonyl products. These properties are exploited in synthetic organic chemistry for the synthesis of a wide range of functionalized molecules (Katritzky et al., 2004).
Applications De Recherche Scientifique
Photolytic Studies
Research has demonstrated the role of benzhydryl isothiocyanate in the study of photolysis. Favaro and Mazzucato (1967) investigated the photolysis of benzhydryl isothiocyanate, among others, in rigid glasses at liquid nitrogen temperature. They identified intermediate and final products of photolysis, providing evidence for trapped radicals like benzyl, diphenylmethyl, and triphenylmethyl (Favaro & Mazzucato, 1967).
Protein Interaction Studies
Benzhydryl isothiocyanate has been studied for its interactions with proteins. Hernández-Triana et al. (1996) found that benzyl-isothiocyanate (BITC) could reduce the lysine content of egg white protein, affecting lysine availability and the bioutilization of nitrogen (Hernández-Triana et al., 1996).
Microbial Biosynthesis
Liu et al. (2016) explored the biosynthesis of benzyl isothiocyanate in Escherichia coli, demonstrating the potential for large-scale microbial production of this compound. This study contributes significantly to the field of metabolic engineering for the production of isothiocyanates (Liu, Yang, Wang, & Yu, 2016).
Antimicrobial Applications
Dias, Aires, and Saavedra (2014) investigated the antimicrobial activity of isothiocyanates, including benzhydryl isothiocyanate, against methicillin-resistant Staphylococcus aureus (MRSA). They found that benzhydryl isothiocyanate was highly effective, showing a minimum inhibitory concentration that varied significantly, indicating its potential as a tool against MRSA (Dias, Aires, & Saavedra, 2014).
Chemical Synthesis and Polymerization
Summers, Motsoeneng, and Summers (2021) described the preparation of benzhydryl 2-propanoyl-functionalized trithiocarbonate RAFT agents. They studied the RAFT polymerization of styrene mediated by these agents, contributing to the field of polymer chemistry (Summers, Motsoeneng, & Summers, 2021).
Bioconjugation Research
Petri et al. (2020) explored the fragment-based development of a new benzyl-isothiocyanate-activated fluorescent dye, comparing its reactivity and selectivity with other compounds. This study has implications for protein labeling in medicinal chemistry and chemical biology (Petri et al., 2020).
Cancer Prevention Research
Bianchini and Vainio (2004) discussed the role of isothiocyanates in cancer prevention, emphasizing their importance in reducing the risk of several types of cancers. This study highlights the significance of isothiocyanates, including benzhydryl isothiocyanate, in epidemiological studies related to cancer risk (Bianchini & Vainio, 2004).
Safety And Hazards
Benzhydryl isothiocyanate is classified as having acute toxicity, both orally and through inhalation or skin contact . It can cause skin and eye irritation, and may cause respiratory irritation . It may also cause allergy or asthma symptoms if inhaled . Safety precautions include avoiding breathing dust, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, and wearing protective gloves, protective clothing, eye protection, and face protection .
Propriétés
IUPAC Name |
[isothiocyanato(phenyl)methyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NS/c16-11-15-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDOSFTZMBFYTED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30334446 | |
| Record name | Benzhydryl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30334446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzhydryl isothiocyanate | |
CAS RN |
3550-21-8 | |
| Record name | Benzhydryl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30334446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzhydryl isothiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the substitution pattern on the benzhydryl ring influence the reactivity of the isothiocyanate group in benzhydryl isothiocyanates?
A1: The research [] investigated the impact of various substituents (halo, methyl, methoxy, nitro, and isothiocyanato groups) at different positions (2-, 3-, 4-, and 4,4-) on the benzhydryl ring. It was found that the substituents influence the reactivity of the isothiocyanate group (-NCS) in a manner that correlates with their Hammett parameters (σm and σp). Specifically, the infrared (IR) spectra revealed that the stretching frequency of the -NCS group (Vas(NCS)) showed a linear correlation with the Hammett parameters. This suggests that electron-withdrawing groups increase the reactivity of the -NCS group towards nucleophiles, while electron-donating groups have the opposite effect. This information provides valuable insight into how structural modifications can be utilized to tune the reactivity of benzhydryl isothiocyanates for specific applications.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




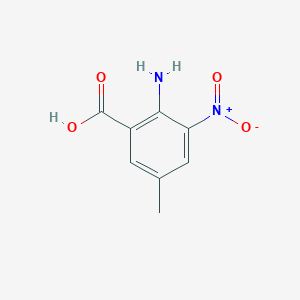
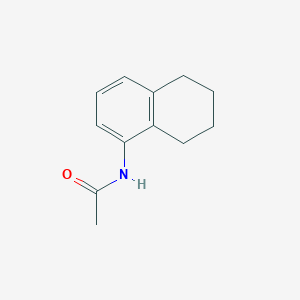
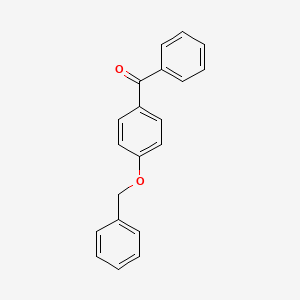
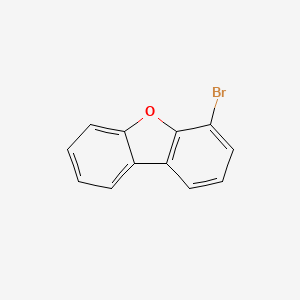
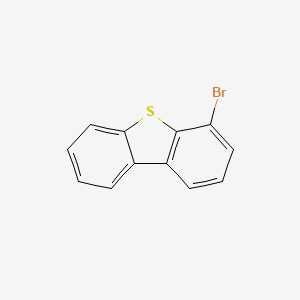
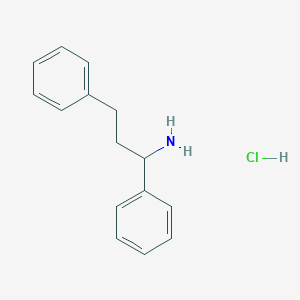
![1H,3H,5H-Oxazolo[3,4-c]oxazole, dihydro-7a-methyl-](/img/structure/B1267967.png)
